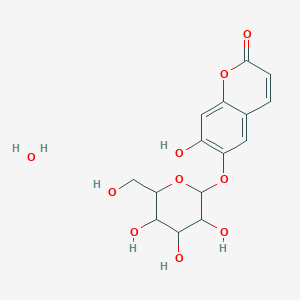
Esculin sesquihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esculin sesquihydrate, also known as 6,7-dihydroxycoumarin 6-glucoside, is a naturally occurring glycosidic coumarin. It is derived from the horse-chestnut tree (Aesculus hippocastanum) and is known for its blue fluorescent properties. This compound is widely used in various fields due to its antioxidant, anti-inflammatory, and UV-B protective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Esculin sesquihydrate can be synthesized through enzymatic polymerization. One method involves the use of laccase from Trametes versicolor, which catalyzes the oligomerization of esculin in a methanol/water mixture at 20°C . The reaction conditions typically involve a concentration of esculin at 3 g/L and laccase at 3 U/mL .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as the bark of the horse-chestnut tree. The extraction process includes steps like maceration, filtration, and purification to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Esculin sesquihydrate undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes like laccase, leading to the formation of oligomers.
Hydrolysis: Enzymatic hydrolysis at the 8-glucose linkage yields esculetin and glucose.
Glycosylation: Formation of glycosidic bonds with other sugar molecules.
Common Reagents and Conditions
Oxidation: Laccase enzyme, methanol/water mixture, 20°C.
Hydrolysis: Enzymes like β-glucosidase, aqueous medium.
Major Products Formed
Oxidation: Oligomers of esculin with C–C and C–O bridges.
Hydrolysis: Esculetin and glucose.
Wissenschaftliche Forschungsanwendungen
Esculin sesquihydrate has a wide range of applications in scientific research:
Wirkmechanismus
Esculin sesquihydrate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits enzymes like hyaluronidase and collagenase, thus protecting capillary integrity . It also modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Esculetin: The aglycone form of esculin, known for its antioxidant and anti-inflammatory properties.
Aesculin: Another glycosidic coumarin with similar properties but different glycosidic linkages.
Uniqueness
Esculin sesquihydrate is unique due to its high solubility in water and its stable fluorescent properties, making it highly valuable in both scientific research and industrial applications .
Eigenschaften
IUPAC Name |
7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYPGSKIFJFVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
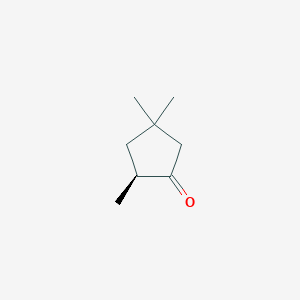



![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol](/img/structure/B7889047.png)


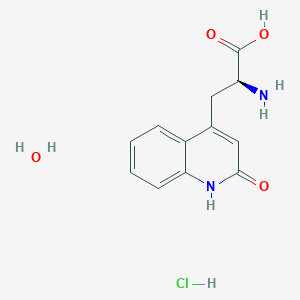
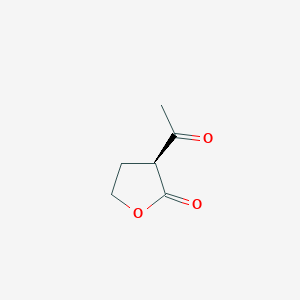

![N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine](/img/structure/B7889073.png)
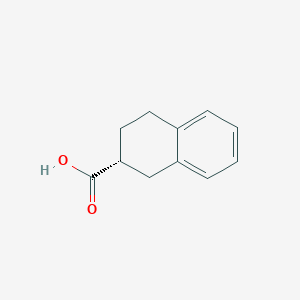
![[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride](/img/structure/B7889093.png)
![(1S,2S)-1-[(2R)-oxiran-2-yl]-2-[(2S)-oxiran-2-yl]ethane-1,2-diol](/img/structure/B7889101.png)
